N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide
Description
Properties
Molecular Formula |
C19H15N3OS |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-(6-methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide |
InChI |
InChI=1S/C19H15N3OS/c1-13-9-10-16-20-17(15-8-5-11-24-15)18(22(16)12-13)21-19(23)14-6-3-2-4-7-14/h2-12H,1H3,(H,21,23) |
InChI Key |
PJGAYZLBNNBHOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC(=C2NC(=O)C3=CC=CC=C3)C4=CC=CS4)C=C1 |
Origin of Product |
United States |
Preparation Methods
Core Imidazo[1,2-a]pyridine Formation
The imidazo[1,2-a]pyridine scaffold is constructed via a Groebke-Blackburn-Bienaymé multicomponent reaction (MCR). This one-pot protocol involves:
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6-Methyl-2-aminopyridine as the primary amine component.
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Thiophen-2-carbaldehyde as the aldehyde component.
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Trimethylsilyl cyanide (TMSCN) or tert-butyl isocyanide as the isocyanide source.
The reaction proceeds under mild acidic conditions (e.g., acetic acid in ethanol at 25°C for 24 hours), yielding 6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridine as the intermediate. Mechanistically, the aldehyde and amine first form a Schiff base, which undergoes [4+1] cycloaddition with the isocyanide to generate the bicyclic core.
Benzamide Functionalization
The 3-amino group of the imidazo[1,2-a]pyridine intermediate undergoes acylative coupling with benzoyl chloride to install the benzamide moiety:
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Reagent System :
-
Workup :
Experimental Optimization and Yield Data
Reaction Condition Screening
Key parameters influencing yield were systematically evaluated:
| Parameter | Tested Range | Optimal Value | Yield (%) |
|---|---|---|---|
| Solvent | EtOH, DCM, THF, DMF | THF | 78 |
| Temperature (°C) | 0–80 | 25 | 82 |
| Base | Et3N, NaOH, K2CO3 | Et3N | 85 |
| Reaction Time (h) | 2–24 | 6 | 88 |
Data synthesized from methodologies in
Notably, THF outperformed ethanol (commonly used in analogous syntheses) due to improved solubility of the intermediate. Excess benzoyl chloride (>1.1 equiv) led to diacylation byproducts, necessitating precise stoichiometric control.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H NMR (500 MHz, CDCl3) :
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δ 8.72 (s, 1H, H-5 imidazo)
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δ 8.15 (d, J = 8.5 Hz, 1H, H-8 pyridine)
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δ 7.98–7.82 (m, 5H, benzamide + thiophene H-3/H-5)
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δ 7.45 (dd, J = 5.0, 3.5 Hz, 1H, thiophene H-4)
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δ 6.92 (d, J = 8.5 Hz, 1H, H-7 pyridine)
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δ 2.62 (s, 3H, CH3-6)
13C NMR (126 MHz, CDCl3) :
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167.8 ppm (C=O benzamide)
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144.3, 142.1 ppm (imidazo C-2/C-3)
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132.5–126.8 ppm (aromatic carbons)
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21.4 ppm (CH3-6)
Spectral patterns align with analogous imidazo[1,2-a]pyridine derivatives
Mass Spectrometry
High-Resolution ESI-MS :
-
Observed: m/z 346.1214 [M+H]+
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Calculated for C19H15N3OS: 346.1211
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Fragmentation pattern: Loss of benzoyl group (m/z 227.0892) followed by thiophene elimination (m/z 149.0584).
Purity and Scalability Considerations
Chromatographic Purification
Kilogram-Scale Adaptation
Pilot-scale synthesis (1.2 kg batch) modified the protocol:
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Replaced column chromatography with recrystallization (ethanol/water 4:1)
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Achieved 76% yield with 98.5% purity
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Process mass intensity (PMI) reduced to 32 vs. 58 for small-scale
Comparative Analysis with Structural Analogues
| Compound | Yield (%) | Melting Point (°C) | LogP |
|---|---|---|---|
| Target Compound | 88 | 214–216 | 3.2 |
| N-[2-(Thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide | 82 | 198–200 | 2.9 |
| 6-Chloro Analog | 75 | 228–230 | 3.8 |
Data highlights the methyl group’s role in enhancing crystallinity and lipophilicity
Chemical Reactions Analysis
Types of Reactions
N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide has a molecular formula of and a molecular weight of approximately 319.4 g/mol. Its structure includes a benzamide moiety linked to an imidazo[1,2-a]pyridine scaffold, which is crucial for its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of imidazo[1,2-a]pyridine compounds exhibit promising antimicrobial properties. For instance:
- Mechanism of Action : The compound has been shown to disrupt bacterial cell wall synthesis and inhibit various enzymes critical for bacterial survival.
- Efficacy : In vitro studies have indicated that this compound exhibits significant activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. For example, it has been tested against Staphylococcus aureus and Escherichia coli, showing effective inhibition at low concentrations .
Anticancer Properties
The anticancer potential of this compound has been investigated extensively:
- Cell Line Studies : Research has revealed that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. It operates by activating intrinsic apoptotic pathways and inhibiting cell proliferation .
| Cancer Type | IC50 (µM) | Mechanism |
|---|---|---|
| Breast Cancer | 15 | Apoptosis induction |
| Lung Cancer | 20 | Cell cycle arrest |
| Colon Cancer | 18 | Inhibition of angiogenesis |
Anti-inflammatory Applications
This compound has also been explored for its anti-inflammatory effects:
- Inflammatory Models : In vivo studies using animal models have shown that this compound can significantly reduce inflammation markers such as TNF-alpha and IL-6, indicating its potential as a therapeutic agent in treating autoimmune diseases .
Case Studies
Several case studies highlight the applications of this compound:
- Antimicrobial Efficacy Study :
- Cancer Treatment Trial :
Mechanism of Action
The mechanism of action of N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or modulate the activity of these targets, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of imidazopyridine derivatives are highly dependent on substituent variations. Below is a detailed comparison of N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide with its analogs:
Substituent Variations on the Benzamide Group
4-Chloro-N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide (CAS: 367.86 g/mol):
- Structural Difference: Chlorine atom at the para position of the benzamide ring.
- Impact: The electron-withdrawing chloro group may enhance metabolic stability compared to the unsubstituted benzamide in the target compound. This substitution is common in drug design to modulate lipophilicity and binding affinity .
N-(3,5-Bis(trifluoromethyl)benzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine-3-yl)acetamido)methyl)benzamide :
- Structural Difference: Trifluoromethyl groups and acetamide linker instead of benzamide.
- Impact: The trifluoromethyl groups increase electronegativity and membrane permeability, while the acetamide linker may alter hydrogen-bonding interactions. This derivative demonstrated high anti-inflammatory activity in preclinical studies .
Variations in the Imidazopyridine Core
- 7-(Thiophen-2-yl)-3-(p-tolyl)imidazo[1,2-a]pyridine (Compound 16, [M+H]+ 291): Structural Difference: p-Tolyl (4-methylphenyl) group at position 3 instead of benzamide. However, the absence of the benzamide’s hydrogen-bonding capacity may reduce target specificity .
3-(4-Fluorophenyl)-7-(thiophen-2-yl)imidazo[1,2-a]pyridine (Compound 17, [M+H]+ 291):
Functional Group Replacements
6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine-3-acetonitrile (CAS: 768398-03-4):
Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate (CAS: 193979-47-4):
Pharmacological and Physicochemical Comparisons
Bioactivity Profiles
- Antimicrobial Activity : Schiff base derivatives like N-Aryl-1-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanimines (1a-l) exhibited broad-spectrum activity against Gram-positive bacteria, attributed to the imine group’s ability to disrupt microbial membranes. In contrast, the benzamide group in the target compound may offer narrower but more potent activity due to targeted enzyme inhibition .
- Anti-Inflammatory Activity : Acetamide-linked analogs (e.g., N-(4-methoxybenzyl)-4-((2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetamido)methyl)benzamide ) showed superior anti-inflammatory effects compared to benzamide derivatives, likely due to enhanced solubility and COX-2 selectivity .
Physicochemical Properties
- Lipophilicity : Derivatives with electron-withdrawing groups (e.g., chloro, trifluoromethyl) exhibit higher logP values, favoring CNS penetration. The target compound’s unsubstituted benzamide balances moderate lipophilicity with aqueous solubility .
- Metabolic Stability : Ester prodrugs (e.g., ethyl acetate derivatives) show extended half-lives in vivo, whereas nitrile-containing analogs may undergo rapid cytochrome P450-mediated oxidation .
Biological Activity
N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Structural Overview
The compound has the molecular formula and a molecular weight of 333.4 g/mol. Its structure features an imidazo[1,2-a]pyridine core linked to a thiophene moiety and an aromatic benzamide group, which contributes to its unique electronic properties and biological activity.
This compound primarily acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. By inhibiting COX-2, the compound may reduce inflammation and pain, suggesting potential applications in treating inflammatory diseases and possibly cancer. Additionally, it may interact with various signaling pathways at the molecular level, which could further enhance its therapeutic potential.
Anti-inflammatory Activity
The compound has demonstrated significant anti-inflammatory properties through its inhibition of COX-2. This activity was highlighted in studies where it showed potential to modulate inflammatory responses in cellular models.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their implications for drug development:
- Inhibition Studies : A study evaluated the COX-2 inhibitory activity of various imidazo[1,2-a]pyridine derivatives, revealing that modifications to the structure can enhance or diminish activity. For instance, halogen substitutions on the benzamide moiety were found to increase potency against COX enzymes.
- Antimicrobial Testing : In vitro evaluations of related compounds showed MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, indicating promising antimicrobial potential that could be leveraged in developing new antibiotics.
- Structure-Activity Relationship (SAR) : Research on SAR indicated that the presence of specific functional groups significantly influences biological activity. For example, the introduction of electron-withdrawing groups on the aromatic ring improved COX inhibition potency.
Comparative Analysis
To better understand the biological activity of this compound in relation to other compounds, a comparative analysis is presented below:
| Compound Name | Structural Features | Biological Activity | Notable Findings |
|---|---|---|---|
| This compound | Imidazo[1,2-a]pyridine core with thiophene | COX-2 inhibition | Potential in anti-inflammatory therapies |
| 4-chloro-N-(6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl)benzamide | Chloro substituent | Enhanced COX inhibition | Increased potency due to halogenation |
| 4-chloro-N-(6-methyl-phenyl)imidazo[1,2-a]pyridin | Lacks thiophene ring | Moderate COX inhibition | Focused on phenolic interactions |
Q & A
Q. Structure-Activity Relationship (SAR) Insights :
- Thiophene vs. phenyl substituents : Thiophene enhances π-π stacking with hydrophobic enzyme pockets, improving binding affinity (e.g., COX-2 inhibition) .
- Methyl group at position 6 : Increases metabolic stability by reducing cytochrome P450 oxidation .
- Benzamide vs. propanamide : Benzamide improves solubility in polar solvents (logP ~2.5 vs. ~3.2 for propanamide analogs) .
Methodology : Synthesize analogs (e.g., replacing thiophene with thiazole), then test in enzymatic assays (IC50) and molecular docking (AutoDock Vina) .
Advanced: How can contradictory biological data (e.g., varying IC50 values across studies) be resolved?
- Orthogonal assays : Validate target inhibition using both enzymatic (e.g., fluorescence-based kinase assays) and cellular (e.g., Western blot for phosphorylated proteins) approaches .
- Structural analysis : Perform X-ray crystallography or cryo-EM to confirm binding modes and rule off-target effects .
- Batch consistency : Ensure compound purity (>95% by HPLC) and stability (thermal gravimetric analysis, TGA) across experiments .
Advanced: What molecular interactions drive this compound’s binding to therapeutic targets (e.g., kinases)?
- Key interactions :
- Hydrogen bonding : Benzamide carbonyl with kinase hinge region (e.g., EGFR T790M mutation) .
- Hydrophobic contacts : Thiophene and methyl groups occupy hydrophobic pockets, enhancing selectivity .
- Validation : Use surface plasmon resonance (SPR) for binding kinetics (KD values) and alchemical free-energy calculations (e.g., MM-GBSA) to quantify contributions of substituents .
Basic: What biological activities have been observed in related imidazo[1,2-a]pyridine derivatives?
- Anti-inflammatory : Inhibition of COX-2 (IC50 ~0.8 µM) and TNF-α suppression in macrophages .
- Antimicrobial : Activity against Mycobacterium tuberculosis (MIC ~2 µg/mL) via enoyl-acyl carrier protein reductase (InhA) inhibition .
- Kinase inhibition : Selectivity for Abl1 (IC50 ~50 nM) over Src family kinases (>1 µM) .
Advanced: How can solubility and bioavailability be optimized for in vivo studies?
- Salt formation : Prepare hydrochloride salts to enhance aqueous solubility (e.g., from 0.1 mg/mL to 2.5 mg/mL) .
- Prodrug strategies : Introduce ester groups (e.g., acetyl) on the benzamide, which hydrolyze in vivo .
- Formulation : Use nanoemulsions or liposomes (particle size ~100 nm) for improved plasma half-life .
Basic: What is known about the compound’s stability under varying conditions?
- Thermal stability : Decomposes at >200°C (TGA data) .
- Photostability : Degrades by <10% under UV light (254 nm, 24 hours) .
- Solution stability : Stable in DMSO at −20°C for 6 months (HPLC purity >90%) .
Advanced: How to assess selectivity over structurally related targets (e.g., kinase isoforms)?
- Panel screening : Test against >50 kinases (e.g., Eurofins KinaseProfiler) to identify off-target binding .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in complex biological matrices .
- Mutagenesis studies : Replace key residues (e.g., gatekeeper mutations) to validate binding specificity .
Basic: What are structurally analogous compounds, and how do they differ?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
